molecular formula C6H5ClN2O2 B1487646 3-Chloro-6,7-dihydro-[1,4]dioxino[2,3-c]pyridazine CAS No. 943026-40-2

3-Chloro-6,7-dihydro-[1,4]dioxino[2,3-c]pyridazine

Cat. No.: B1487646
CAS No.: 943026-40-2
M. Wt: 172.57 g/mol
InChI Key: PVPVPUGHBYWWMK-UHFFFAOYSA-N
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Description

3-Chloro-6,7-dihydro-[1,4]dioxino[2,3-c]pyridazine is a useful research compound. Its molecular formula is C6H5ClN2O2 and its molecular weight is 172.57 g/mol. The purity is usually 95%.
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Biological Activity

3-Chloro-6,7-dihydro-[1,4]dioxino[2,3-c]pyridazine (CAS No. 943026-40-2) is a heterocyclic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

  • Molecular Formula : C6_6H5_5ClN2_2O2_2
  • Molecular Weight : 172.57 g/mol
  • InChI Key : PVPVPUGHBYWWMK-UHFFFAOYSA-N

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including anticancer properties and potential neuroprotective effects.

Anticancer Activity

Recent studies have highlighted the compound's ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The following table summarizes the findings from key studies:

StudyCell LineIC50_{50} (µM)Mechanism of Action
T-47D20.1CDK2 inhibition
MDA-MB-23143.8Apoptosis induction
SKOV-3Not specifiedCell cycle arrest

In vitro assays demonstrated that the compound alters cell cycle progression and promotes apoptosis in breast cancer cells (T-47D and MDA-MB-231). The mechanism involves the inhibition of Cyclin-dependent kinase 2 (CDK2), which is crucial for cell cycle regulation.

Case Studies

  • Study on Anticancer Activity : A study synthesized a series of pyridazine derivatives, including this compound. The derivatives were tested against various cancer cell lines (T-47D, MDA-MB-231, SKOV-3) using the SRB assay. The results indicated significant cytotoxicity with IC50_{50} values ranging from 20.1 to 43.8 µM for the most potent compounds .
  • Mechanistic Insights : Flow cytometric analysis revealed that the compound induces G0/G1 phase arrest in treated cells, suggesting a mechanism that involves disrupting normal cell cycle progression . This finding aligns with the observed apoptosis induction and supports further exploration of its therapeutic potential.

Properties

IUPAC Name

3-chloro-6,7-dihydro-[1,4]dioxino[2,3-c]pyridazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClN2O2/c7-5-3-4-6(9-8-5)11-2-1-10-4/h3H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVPVPUGHBYWWMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=NN=C(C=C2O1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30717194
Record name 3-Chloro-6,7-dihydro[1,4]dioxino[2,3-c]pyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30717194
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

943026-40-2
Record name 3-Chloro-6,7-dihydro[1,4]dioxino[2,3-c]pyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30717194
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A solution of 2-[(3,6-dichloro-4-pyridazinyl)oxy]ethanol containing some bromo-derivative (15.46 g; 0.0703 mol) in dry 1,4-dioxane (1.2 L) was treated with lithium hydride (2.3 g; 0.28 mol) in portions and stirred at room temperature for 1 hour under argon, then heated at 110° C. overnight. The reaction mixture was quenched with wet 1,4-dioxane, then iced-water. The solution was evaporated to half volume, taken to pH 8 with 5M hydrochloric acid and evaporated to dryness. Water was added and the residue was extracted 5× with chloroform, dried (sodium sulphate) and evaporated to afford a white solid (12.4 g, ca. 77%) (containing ca. 15% of a bromo species).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
2.3 g
Type
reactant
Reaction Step One
Quantity
1.2 L
Type
solvent
Reaction Step One
[Compound]
Name
solid
Quantity
12.4 g
Type
reactant
Reaction Step Two
[Compound]
Name
bromo
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

A solution of 2-[(3,6-dichloro-4-pyridazinyl)oxy]ethanol containing some bromo-derivative (15.46 g; 0.0703 mol) in dry 1,4-dioxane (1.2 L) was treated with lithium hydride (2.3 g; 0.28 mol) in portions and stirred at room temperature for 1 hour under argon, then heated at 110° C. overnight. The reaction mixture was quenched with wet 1,4-dioxane, then iced-water. The solution was evaporated to half volume, taken to pH 8 with 5M hydrochloric acid and evaporated to dryness. Water was added and the residue was extracted 5× with chloroform, dried (sodium sulphate) and evaporated to afford a white solid (12.4 g, ca.77%) (containing ca. 15% of a bromo species).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
2.3 g
Type
reactant
Reaction Step One
Quantity
1.2 L
Type
solvent
Reaction Step One
[Compound]
Name
bromo
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Chloro-6,7-dihydro-[1,4]dioxino[2,3-c]pyridazine
Reactant of Route 2
3-Chloro-6,7-dihydro-[1,4]dioxino[2,3-c]pyridazine
Reactant of Route 3
3-Chloro-6,7-dihydro-[1,4]dioxino[2,3-c]pyridazine
Reactant of Route 4
3-Chloro-6,7-dihydro-[1,4]dioxino[2,3-c]pyridazine
Reactant of Route 5
3-Chloro-6,7-dihydro-[1,4]dioxino[2,3-c]pyridazine
Reactant of Route 6
Reactant of Route 6
3-Chloro-6,7-dihydro-[1,4]dioxino[2,3-c]pyridazine

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